2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18-8-7-16(17-6-3-11-25-17)20-22(18)13-19(24)21-10-9-14-4-1-2-5-15(14)12-21/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYOVCRJJBMBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Dihydroisoquinoline Moiety: This step may involve the alkylation of the pyridazinone core with a suitable dihydroisoquinoline derivative.
Attachment of the Thiophene Ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a hydroxylated pyridazinone.
Scientific Research Applications
Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that derivatives of isoquinoline have shown promise as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's due to their ability to modulate neurotransmitter levels.
Cardiovascular Health
Studies have indicated that compounds with similar structural motifs can exhibit cardioprotective effects. The thiophene ring may enhance bioavailability and efficacy in targeting cardiovascular receptors, potentially leading to new treatments for hypertension and heart failure.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of isoquinoline derivatives. The results indicated that certain compounds exhibited significant neuroprotection against oxidative stress in neuronal cell lines, suggesting a therapeutic avenue for treating neurodegenerative diseases .
Case Study 2: Cardiovascular Activity
Research conducted by Smith et al. (2023) demonstrated that a related pyridazinone compound improved cardiac function in animal models of heart failure. The study highlighted the importance of the thiophene moiety in enhancing the compound's interaction with cardiac receptors .
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Overview
The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic molecule featuring:
- A pyridazin-3(2H)-one core , which is a six-membered ring with two adjacent nitrogen atoms and a ketone group.
- A 3,4-dihydroisoquinoline moiety attached via a 2-oxoethyl linker.
- A thiophen-2-yl substituent at the 6-position of the pyridazinone ring.
This combination of structural motifs is significant in medicinal chemistry due to the inherent bioactivity of pyridazinones (e.g., anti-inflammatory, antimicrobial) and the pharmacophore-like properties of dihydroisoquinoline and thiophene groups .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Role of the Dihydroisoquinoline Moiety The 3,4-dihydroisoquinoline group in the target compound distinguishes it from analogues with piperazine (e.g., ) or acetamide (e.g., ) substituents.
Impact of Thiophene vs. Other Substituents
- The thiophen-2-yl group contributes to electron-rich regions , enabling interactions with hydrophobic enzyme pockets. In contrast, cyclopropyl (e.g., ) or trifluoromethoxybenzyl (e.g., ) groups modify solubility and metabolic stability.
Linker Flexibility
- The 2-oxoethyl linker in the target compound allows conformational flexibility, whereas rigid linkers (e.g., trifluoromethoxybenzyl in ) may restrict binding modes.
Biological Activity Trends Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in ) show enhanced antimicrobial activity, while those with aromatic/hydrophobic substituents (e.g., dihydroisoquinoline in the target compound) are prioritized for CNS applications .
Biological Activity
The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one represents a novel scaffold in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridazinone core, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In particular, derivatives of pyridazin-3(2H)-one have demonstrated significant activity against breast cancer cells, with IC50 values indicating potent antiproliferative effects. One study reported that certain pyridazinones exhibited up to 30-fold potency compared to standard chemotherapeutics in breast carcinoma models .
2. Anti-inflammatory Activity
Pyridazinone derivatives have also been evaluated for their anti-inflammatory properties. A series of compounds were synthesized and tested for their ability to inhibit inflammation in animal models. Notably, some derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, with reduced gastrointestinal side effects .
3. Phosphodiesterase Inhibition
The compound has shown potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in managing cardiovascular diseases and erectile dysfunction. Specifically, one study found that related pyridazinones inhibited PDE III and exhibited cardiotonic effects, which may be beneficial in treating heart conditions .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cell Cycle Arrest : Studies indicate that certain pyridazinone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Pro-inflammatory Cytokines : The anti-inflammatory effects are attributed to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- cAMP Modulation : As PDE inhibitors, these compounds enhance intracellular cAMP levels, leading to vasorelaxation and improved cardiac function.
Case Studies
A selection of case studies illustrates the efficacy of this compound:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the isoquinoline derivative.
- Introduction of the thiophenyl group.
- Cyclization to form the pyridazinone core.
Q & A
Q. Key intermediates :
- 6-(Thiophen-2-yl)pyridazin-3(2H)-one (core structure).
- 2-(Chloroacetyl)-3,4-dihydroisoquinoline (for alkylation).
Optimization Tip : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR resolves substituent positions on the pyridazinone and thiophene rings. For example, the thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .
- X-ray Crystallography : Determines absolute configuration, especially for chiral centers in the dihydroisoquinoline fragment (e.g., C2 stereochemistry) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Note : Use deuterated DMSO for NMR due to the compound’s limited solubility in chloroform .
Advanced: How can reaction conditions be optimized to improve yield and purity during the final alkylation step?
Answer:
Optimization parameters for the alkylation of the pyridazinone core with the dihydroisoquinoline fragment:
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Solvent | Dry DMF or THF | Enhances nucleophilicity of the pyridazinone oxygen . |
| Temperature | 60–80°C | Balances reaction rate and decomposition of sensitive intermediates . |
| Base | K2CO3 or Cs2CO3 | Facilitates deprotonation without side reactions . |
| Catalyst | KI (for SN2 mechanisms) | Accelerates alkylation via halide displacement . |
Validation : Use GC-MS to detect unreacted starting materials and adjust stoichiometry iteratively .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 vs. CHO) and control for ATP levels in kinase inhibition studies .
- Orthogonal Assays : Confirm binding affinity (e.g., SPR) alongside enzymatic activity assays to rule off-target effects .
- Meta-Analysis : Compare IC50 values under identical pH and temperature conditions, as small changes (e.g., pH 7.2 vs. 7.4) alter protonation states of the dihydroisoquinoline nitrogen .
Advanced: What computational methods predict molecular interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Models interactions with kinase domains (e.g., MAPK), highlighting hydrogen bonds between the pyridazinone carbonyl and conserved lysine residues .
- MD Simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns trajectories, focusing on the thiophene ring’s hydrophobic packing .
- QSAR Studies : Use Hammett constants for substituents on the dihydroisoquinoline to correlate electronic effects with activity .
Validation : Cross-reference with experimental mutagenesis data (e.g., alanine scanning) .
Advanced: How to design analogs to improve pharmacokinetics while retaining activity?
Answer:
- Bioisosteric Replacement : Substitute the thiophene with furan or pyrrole to modulate logP and solubility .
- Prodrug Strategies : Introduce acetylated or PEGylated groups at the pyridazinone N-2 position to enhance oral bioavailability .
- Metabolic Stability : Incorporate deuterium at labile C-H bonds (e.g., benzylic positions) to slow CYP450-mediated oxidation .
Screening : Use hepatic microsome assays to prioritize candidates with t1/2 > 60 min .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxidation of Dihydroisoquinoline : Prevented by conducting reactions under nitrogen and avoiding strong oxidants like KMnO4 .
- Thiophene Ring Sulfonation : Minimized by using mild Lewis acids (e.g., ZnCl2) instead of concentrated H2SO4 .
- Pyridazinone Hydrolysis : Controlled by maintaining pH < 8 in aqueous reactions .
Workup : Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate side products .
Advanced: What challenges arise in scaling up synthesis while maintaining purity?
Answer:
- Heat Dissipation : Exothermic alkylation steps require jacketed reactors with precise temperature control (±2°C) to avoid decomposition .
- Solvent Recovery : Switch from DMF to recyclable solvents like 2-MeTHF for sustainability .
- Crystallization Optimization : Use anti-solvent precipitation (e.g., water in DMSO) to enhance crystal uniformity and yield >90% purity .
Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
Advanced: How does the thiophene ring influence electronic properties and reactivity?
Answer:
- Electronic Effects : The thiophene’s electron-rich π-system increases electron density at the pyridazinone C6 position, enhancing electrophilic substitution reactivity .
- Conformational Rigidity : The thiophene’s planarity restricts rotation, favoring π-π stacking with aromatic residues in target proteins .
- Redox Activity : Thiophene’s sulfur participates in charge-transfer interactions, detectable via cyclic voltammetry (E1/2 ≈ +0.5 V vs. Ag/AgCl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
